molecular formula C9H9ClO B1280085 2,5-Dimethylbenzoyl chloride CAS No. 22328-43-4

2,5-Dimethylbenzoyl chloride

Cat. No. B1280085
CAS RN: 22328-43-4
M. Wt: 168.62 g/mol
InChI Key: MGBRPGMQNVRQCG-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzoyl chloride is a chemical compound that is part of the benzoyl chloride family, which are known for their reactivity due to the presence of the acyl chloride functional group. While the provided papers do not directly discuss 2,5-Dimethylbenzoyl chloride, they do provide insights into the chemistry of related compounds, which can be used to infer certain aspects of 2,5-Dimethylbenzoyl chloride's behavior and properties.

Synthesis Analysis

The synthesis of related compounds, such as 2-arylbenzoyl chlorides, involves catalytic systems that can facilitate the formation of complex organic structures. For instance, 2-arylbenzoyl chlorides undergo annulative coupling with alkynes in the presence of an iridium catalyst system to form phenanthrene derivatives, as described in the first paper . This suggests that similar catalytic systems might be employed in the synthesis of 2,5-Dimethylbenzoyl chloride to create various derivatives through coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,5-Dimethylbenzoyl chloride has been determined using X-ray crystallography. For example, the second paper discusses the crystal and molecular structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These structures are organized as molecular crystals with hydrogen bonds forming a framework. This information can be extrapolated to suggest that 2,5-Dimethylbenzoyl chloride may also form crystalline structures with specific geometric parameters.

Chemical Reactions Analysis

The reactivity of benzoyl chlorides is highlighted by their ability to participate in various chemical reactions. The first paper indicates that the annulative coupling reaction proceeds without the need for an external base and involves the elimination of carbon monoxide and hydrogen chloride . This implies that 2,5-Dimethylbenzoyl chloride could also engage in similar reactions, potentially leading to the formation of new rings or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 2,5-Dimethylbenzoyl chloride, they do provide data on related compounds. For instance, the third paper evaluates the antioxidant activity of 2,4-dimethylbenzoylhydrazones, which are synthesized from a related benzoylhydrazide . These compounds exhibit varying degrees of scavenging activity toward radicals, suggesting that 2,5-Dimethylbenzoyl chloride derivatives could also possess interesting biological activities. Additionally, the kinetic investigations of substitution reactions in the second paper correlate with the stereochemical characteristics of the molecules , which could be relevant when considering the reactivity of 2,5-Dimethylbenzoyl chloride in different environments.

Scientific Research Applications

  • Specific Scientific Field: Polymer Science .
  • Summary of the Application: 2,5-Dimethylbenzyl chloride is used in the low-temperature Friedel-Crafts step-growth polymerization reaction . This process is a type of polymerization reaction where the monomers add onto the polymer molecule one at a time in a chain-like fashion.
  • Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the 2,5-Dimethylbenzoyl chloride would be mixed with a suitable catalyst to initiate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to influence the properties of the resulting polymer .
  • Results or Outcomes: The use of 2,5-Dimethylbenzyl chloride in this process has been studied for the effect of reaction conditions on polymer molecular weight, linearity, glass transition temperature, and crystalline properties . The ability to control these properties is crucial for the development of new materials with specific characteristics.
  • Chemical Structure Analysis: 2,5-Dimethylbenzoyl chloride contains total 20 bond(s); 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 acyl halogenide(s) (aromatic) . Understanding the chemical structure can be crucial in various fields such as medicinal chemistry, materials science, and chemical engineering.

  • Thermodynamic Property Analysis: The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data can be useful in fields like physical chemistry and chemical engineering, where understanding the thermodynamic properties of a compound is essential for predicting its behavior under different conditions.

  • Chemical Structure Analysis: 2,5-Dimethylbenzoyl chloride contains total 20 bond(s); 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 acyl halogenide(s) (aromatic) . Understanding the chemical structure can be crucial in various fields such as medicinal chemistry, materials science, and chemical engineering.

  • Thermodynamic Property Analysis: The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data can be useful in fields like physical chemistry and chemical engineering, where understanding the thermodynamic properties of a compound is essential for predicting its behavior under different conditions.

Safety And Hazards

2,5-Dimethylbenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,5-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRPGMQNVRQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493387
Record name 2,5-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzoyl chloride

CAS RN

22328-43-4
Record name 2,5-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

2,5-Dimethylbenzoyl chloride was prepared from reaction of 2,5-dimethylbenzoic acid and thionyl chloride as described in Example 8.
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Synthesis routes and methods III

Procedure details

Part A. A 500-mL, three-necked, round bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol). The apparatus was cooled in an ice bath and thionyl chloride (125 mL, 1714 mmol) was added over a period of about 5 minutes. After complete addition, the ice bath was removed and the reaction mixture was warmed to about 50° in order to completely dissolve the 2,5-dimethylbenzoic acid. The reaction mixture was allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation to afford 2,5-dimethylbenzoyl chloride as an oil, which was used without further purification. This material was transferred immediately to an addition funnel and added dropwise with stirring to a commercial 40% dimethylamine solution (188 mL, 1670 mmol) which was maintained between -5° and 5° by periodic immersion in a dry ice-acetone bath. After complete addition, the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with water and extracted with ether. The combined organic extracts were washed with water, dried, and concentrated. The resulting pale yellow oil was distilled under vacuum to afford N,N,2,5-tetramethylbenzamide (29.1 g, 164.2 mmol, 49% yield) as a clear, colorless oil: bp 100° (1.0 torr); IR(CHCl3) 1637 cm-1 ; MS m/e 178(M+ +H); 1H NMR(CDCl3) δ 7.00-7.13(m,2H), 6.90-7.00(m,1H), 3.13(s,3H), 2.84(s,3H), 2.31(s,3H), 2.23(s,3H). Anal. Calcd for C11H15NO: C,74.54; H,8.53; N,7.90. Found: C,74.30; H,8.77; N,7.73.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
P Jacquignon, A Croisy, A Ricci… - Journal of the Chemical …, 1973 - pubs.rsc.org
The Friedel–Crafts condensation of thieno[3,2-b][1]benzothiophen with some mono- and di-methyl homologues of benzoyl chloride, and of thieno[3,2-b][1]benzcthiophen-2-carbonyl …
Number of citations: 3 pubs.rsc.org
CD Hurd, J Azorlosa - Journal of the American Chemical Society, 1951 - ACS Publications
UxCH/U Vxy this proposal, he found a small yield of tetra-methylanthrone and none of the corresponding anthracene on refluxing 2, 4, 5-trimethylphenyl 3, 4-dimethylphenyl ketone. Clar…
Number of citations: 7 pubs.acs.org
NHS Lee, ZK Chen, SJ Chua, YH Lai, W Huang - Thin Solid Films, 2000 - Elsevier
Electroluminescent conjugated polymers based on poly(p-phenylenevinylene) (PPV) have been a subject of interest due to their potential application in light-emitting devices (LEDs). …
Number of citations: 15 www.sciencedirect.com
YH Kim, DC Shin, SO Jung, SK Kwon… - Mol. Cryst. Liq …, 2003 - Taylor & Francis
Poly[2-{5′-(4″-t-butylphenyl)-1′,3′,4′-oxadiazole}-1,4-phenylenevinylene (BPOD-PPV)] containing 4-t-butylphenyl-1,3,4-oxadiazole pendant was synthesized by Gilch reaction. …
Number of citations: 2 www.tandfonline.com
X Zhang, AT Maccarone, MR Nimlos, S Kato… - The Journal of …, 2007 - pubs.aip.org
The ortho-benzyne diradical, o-C6H4 has been produced with a supersonic nozzle and its subsequent thermal decomposition has been studied. As the temperature of the nozzle is …
Number of citations: 90 pubs.aip.org
ME Galanski, T Erker, N Handler… - Bioorganic & medicinal …, 2006 - Elsevier
A series of new nonpeptide vasopressin antagonists with a 6-ethyl-thieno[2,3-b][1,4]thiazine or 6-benzyl-thieno[2,3-b][1,4]thiazine skeleton and structural modifications of the aryl side …
Number of citations: 15 www.sciencedirect.com
I Iriepa, J Bellanato, E Gálvez, B Gil-Alberdi - Journal of Molecular Structure, 2010 - Elsevier
Some mono-substituted amides (2–5) derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine were synthesized and studied by IR, 1 H and 13 C NMR spectroscopy. …
Number of citations: 2 www.sciencedirect.com
CR ROBBINS - 1964 - search.proquest.com
65-5041 ROBBINS, Clarence Ralph, 1938— CARBANION REACTIONS OF MESITYL NAPHTHYL AND MESITYL THEENYL SULFONES. Purdue U niversit Page 1 65-5041 ROBBINS, …
Number of citations: 2 search.proquest.com
H Meng, WL Yu, W Huang - Macromolecules, 1999 - ACS Publications
Herein we report a facile synthetic route to a new conjugated polymer, poly{2-[5‘-(2‘ ‘-octyloxy)phenyl)-1‘,3‘,4‘-oxadiazole-2‘-yl]-1,4-phenylenevinylene)} (OPO−PPV), in which a high-…
Number of citations: 92 pubs.acs.org
DW Boykin, A Kumar - Spectroscopy letters, 1991 - Taylor & Francis
Natural abundance 17 O NMR chemical shift data for 12 variably hindered aryl acid chlorides recorded in acetonitrile at 75 C are reported. The 17 O NMR signals for the hindered acid …
Number of citations: 10 www.tandfonline.com

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